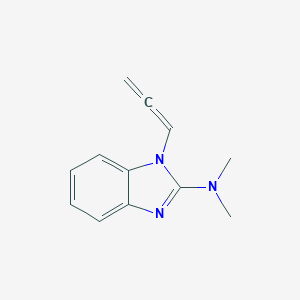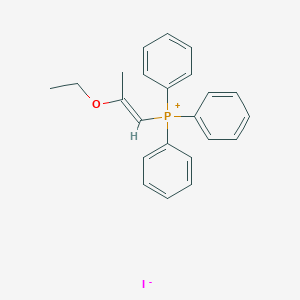
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide, also known as ETPPI, is an organic compound that is widely used in scientific research. ETPPI is a phosphonium salt that has a unique structure, making it a valuable tool for various applications.
Mécanisme D'action
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide acts as a mitochondrial uncoupler by disrupting the proton gradient across the mitochondrial inner membrane. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is transported into the mitochondrial matrix and accumulates in the membrane, where it increases the permeability of the membrane to protons. This uncoupling of the electron transport chain from ATP synthesis leads to an increase in metabolic rate and energy expenditure.
Effets Biochimiques Et Physiologiques
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide has been shown to increase metabolic rate and reduce body weight in animal studies. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide also has antioxidant properties and can protect cells from oxidative stress. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has been shown to have a protective effect on the liver and can reduce liver damage in animal models of liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide is a valuable tool for studying mitochondrial function and metabolism. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is relatively easy to synthesize and can be used in a variety of experimental settings. However, (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has limitations as a research tool. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is toxic at high concentrations and can cause mitochondrial damage. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is also unstable in aqueous solutions and can decompose over time.
Orientations Futures
There are many potential future directions for research on (2-Ethoxy-1-propenyl)triphenylphosphonium iodide. One area of research is the development of new mitochondrial uncoupling agents that are more stable and less toxic than (2-Ethoxy-1-propenyl)triphenylphosphonium iodide. Another area of research is the use of (2-Ethoxy-1-propenyl)triphenylphosphonium iodide as a therapeutic agent for metabolic disorders and liver disease. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has also been shown to have anti-tumor effects, and further research is needed to explore its potential as an anticancer agent. Finally, (2-Ethoxy-1-propenyl)triphenylphosphonium iodide can be used as a tool for studying mitochondrial function in various disease models, including neurodegenerative diseases and aging.
Méthodes De Synthèse
The synthesis of (2-Ethoxy-1-propenyl)triphenylphosphonium iodide involves the reaction of triphenylphosphine with ethyl vinyl ether in the presence of iodine. The reaction yields (2-Ethoxy-1-propenyl)triphenylphosphonium iodide as a white solid that is soluble in organic solvents. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide is widely used in scientific research as a mitochondrial uncoupler. Mitochondrial uncoupling is the process of separating the electron transport chain from ATP synthesis, leading to an increase in metabolic rate and energy expenditure. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has been shown to increase metabolic rate and reduce body weight in animal studies. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is also used as a fluorescent probe for mitochondrial membrane potential measurement and as an antioxidant.
Propriétés
Numéro CAS |
119352-07-7 |
|---|---|
Nom du produit |
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide |
Formule moléculaire |
C23H24IOP |
Poids moléculaire |
474.3 g/mol |
Nom IUPAC |
[(E)-2-ethoxyprop-1-enyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C23H24OP.HI/c1-3-24-20(2)19-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-19H,3H2,1-2H3;1H/q+1;/p-1/b20-19+; |
Clé InChI |
USVXHKAXMCEZRL-RZLHGTIFSA-M |
SMILES isomérique |
CCO/C(=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C.[I-] |
SMILES |
CCOC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] |
SMILES canonique |
CCOC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] |
Autres numéros CAS |
62639-97-8 |
Synonymes |
E-(2-ETHOXY-PROPENYL)-TRIPHENYL-PHOSPHONIUM IODIDE SALT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



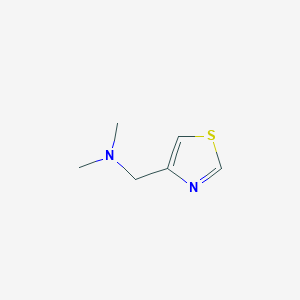
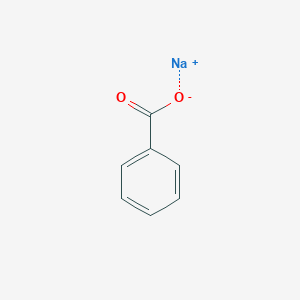
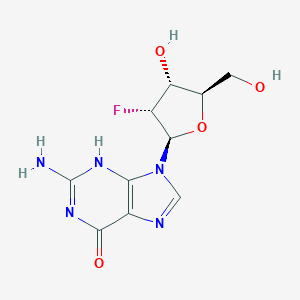
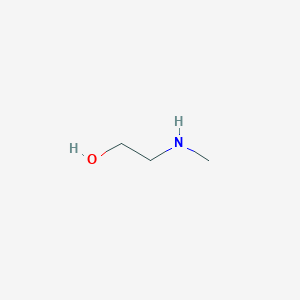

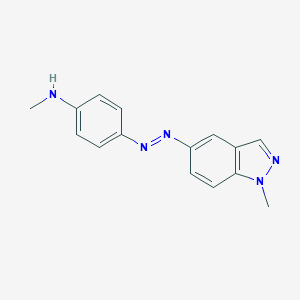
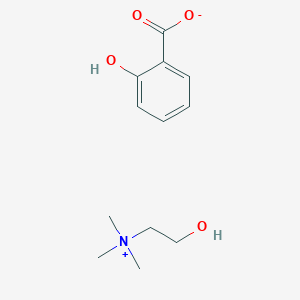
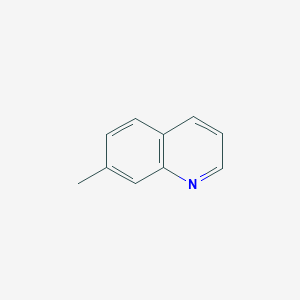
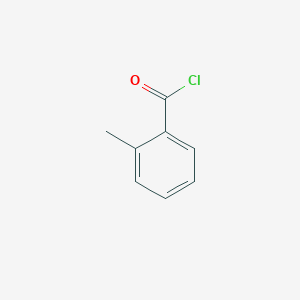

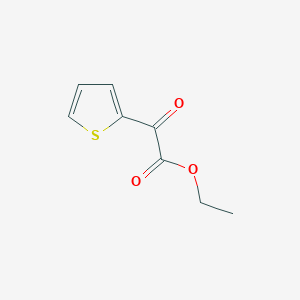
![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)

